molecular formula C14H21BrN2O B5163200 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine

1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine

Cat. No. B5163200
M. Wt: 313.23 g/mol
InChI Key: SZXARQDLWXQEHH-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine, also known as BMEP, is a chemical compound that has been researched for its potential use in various scientific applications. This compound is a piperazine derivative that has shown promising results in studies related to its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has been researched for its potential use in various scientific applications such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has been studied for its ability to modulate the activity of certain neurotransmitter receptors such as dopamine and serotonin receptors. In pharmacology, 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has been investigated for its potential as a drug candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. In medicinal chemistry, 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has been explored for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine involves its interaction with certain neurotransmitter receptors in the brain. 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has been shown to bind to dopamine and serotonin receptors and modulate their activity, which can result in changes in neurotransmitter release and neuronal activity. This mechanism of action is thought to underlie the potential therapeutic effects of 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine in various neurological disorders.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects in preclinical studies. For example, 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has been demonstrated to increase dopamine and serotonin release in the brain, which can result in improved cognitive function and mood. 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders. Additionally, 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine in lab experiments is its selective binding to certain neurotransmitter receptors, which can allow for more targeted and specific effects compared to other compounds. However, one limitation of using 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine is its relatively low potency compared to other compounds, which may require higher doses or longer treatment durations to achieve desired effects.

Future Directions

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine. One direction is to further investigate its potential as a drug candidate for the treatment of various neurological disorders. Another direction is to explore its potential as a tool for studying the role of dopamine and serotonin receptors in the brain. Additionally, there is potential for the development of novel derivatives of 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine with improved potency and selectivity.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-ethylpiperazine involves the reaction of 3-bromo-4-methoxybenzyl chloride and 4-ethylpiperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dichloromethane, and the product is obtained through purification using various techniques such as chromatography or recrystallization. The purity and yield of the product can be determined using analytical techniques such as NMR spectroscopy or HPLC.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-3-16-6-8-17(9-7-16)11-12-4-5-14(18-2)13(15)10-12/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXARQDLWXQEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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